molecular formula C11H14N4O2 B4467075 N-(3-imidazol-1-ylpropyl)-2-methyl-1,3-oxazole-4-carboxamide

N-(3-imidazol-1-ylpropyl)-2-methyl-1,3-oxazole-4-carboxamide

Cat. No.: B4467075
M. Wt: 234.25 g/mol
InChI Key: DDNXRQGCVNZLOU-UHFFFAOYSA-N
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Description

N-(3-imidazol-1-ylpropyl)-2-methyl-1,3-oxazole-4-carboxamide is a compound that features both imidazole and oxazole rings, which are known for their significant roles in various biological and chemical processes. The presence of these heterocyclic structures makes this compound particularly interesting for research and industrial applications.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-methyl-1,3-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-9-14-10(7-17-9)11(16)13-3-2-5-15-6-4-12-8-15/h4,6-8H,2-3,5H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNXRQGCVNZLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-imidazol-1-ylpropyl)-2-methyl-1,3-oxazole-4-carboxamide typically involves the reaction of 3-(imidazol-1-yl)propylamine with 2-methyl-1,3-oxazole-4-carboxylic acid. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) under reflux conditions at around 100°C for several hours. After the reaction is complete, the mixture is cooled, and the product is precipitated by adding ice-cold water, followed by filtration and drying .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-imidazol-1-ylpropyl)-2-methyl-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the oxazole ring.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

N-(3-imidazol-1-ylpropyl)-2-methyl-1,3-oxazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-imidazol-1-ylpropyl)-2-methyl-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, facilitating various biochemical processes. The oxazole ring can interact with nucleic acids, potentially affecting gene expression and protein synthesis. These interactions can modulate cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(3-imidazol-1-ylpropyl)-1,8-naphthalimide: Known for its fluorescence properties and DNA binding ability.

    N,N′-bis(3-imidazol-1-ylpropyl)naphthalenediimide: Studied for its self-assembly and charge-transfer interactions.

Uniqueness

N-(3-imidazol-1-ylpropyl)-2-methyl-1,3-oxazole-4-carboxamide is unique due to the combination of imidazole and oxazole rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-imidazol-1-ylpropyl)-2-methyl-1,3-oxazole-4-carboxamide
Reactant of Route 2
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N-(3-imidazol-1-ylpropyl)-2-methyl-1,3-oxazole-4-carboxamide

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